Calcium neodecanoate

Description

Contextualization within Organometallic Chemistry and Carboxylate Systems

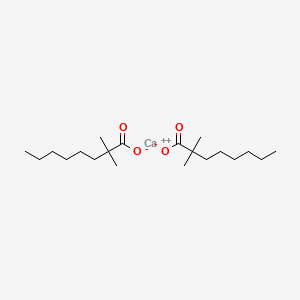

Calcium neodecanoate is classified as an alkaline earth metal carboxylate. Its structure consists of a central calcium ion (Ca²⁺) coordinated to two neodecanoate anions. googleapis.com The parent acid, neodecanoic acid, is not a single molecule but a mixture of C10 isomeric trialkyl acetic acids, characterized by a high degree of branching at the alpha-carbon atom. googleapis.com This branched, bulky alkyl structure is a defining feature of the neodecanoate ligand and is crucial to the compound's physical and chemical properties.

The steric hindrance provided by the branched alkyl chains enhances the compound's solubility in nonpolar organic matrices and reduces its tendency to crystallize when compared to linear analogs such as calcium stearate (B1226849). This improved compatibility with organic materials is a key factor in its industrial utility. The compound is typically synthesized through the reaction of neodecanoic acid with a calcium source, such as calcium oxide or calcium hydroxide (B78521), in a solvent. google.com While the primary product is calcium di(neodecanoate), the synthesis can sometimes result in minor overbased species. googleapis.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | calcium;2,2-dimethyloctanoate americanelements.com |

| CAS Registry Number | 27253-33-4 calpaclab.comcas.org |

| Molecular Formula | C₂₀H₃₈CaO₄ calpaclab.com |

| Molecular Weight | 382.59 g/mol |

| Synonyms | Neodecanoic acid, calcium salt; Calcium Ten-Cem; Duroct Calcium cas.org |

Historical Development and Emerging Research Significance

The emergence of this compound in the mid-20th century is closely linked to advances in synthetic organic chemistry, particularly the development of the Koch reaction, which enabled the industrial-scale production of highly branched carboxylic acids like neodecanoic acid. googleapis.com By the 1970s, it had gained prominence for its role as a heat stabilizer in polyvinyl chloride (PVC) formulations and as an auxiliary or secondary drier in alkyd-based paints and coatings. google.com

In paint formulations, this compound functions as an auxiliary drier, often used in combination with primary driers like cobalt or manganese carboxylates. umicore.comumicore.com It helps to improve the hardness and gloss of the paint film while mitigating surface defects. umicore.com It also acts as a wetting and dispersing agent for pigments. ulprospector.com

A significant area of its application is in the stabilization of halogen-containing polymers like PVC. google.com During thermal processing, PVC can undergo dehydrochlorination, leading to discoloration and degradation of the material. researchgate.net this compound acts as a stabilizer, in part by scavenging the released hydrochloric acid. Research has shown that in PVC applications, this compound provides superior clarity and reduces milkiness compared to other calcium salts like calcium stearate and calcium benzoate (B1203000). googleapis.com

Emerging research continues to explore its utility, particularly in the development of more environmentally benign formulations. This includes its use in cobalt-free drier systems for coatings, addressing toxicity concerns associated with cobalt. patchamltd.com Furthermore, studies investigate its synergistic effects when combined with other metal carboxylates, such as zinc neodecanoate and bismuth(III)neodecanoate, to create highly effective heat stabilizer packages for PVC. google.comresearchgate.net

Table 2: Research Findings on the Performance of Calcium Salts in Vinyl Chloride Polymers

| Calcium Salt | Observation in Polymer Matrix | Source |

|---|---|---|

| Calcium Stearate | Exhibited milkiness against a black background. | googleapis.com |

| Calcium Benzoate | Showed less milkiness compared to the stearate system. | googleapis.com |

| This compound | Was substantially clearer and almost free of milkiness. | googleapis.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,2-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEKWOCPHIOZKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036412 | |

| Record name | Calcium 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Waxy solid; [Strem Chemicals MSDS] | |

| Record name | Neodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium neodecanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27253-33-4, 38634-78-5 | |

| Record name | Calcium neodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NEODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F77O6F99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparation Techniques for Calcium Neodecanoate

Conventional Synthetic Routes: Principles and Variations

The traditional synthesis of calcium neodecanoate primarily relies on the reaction between a calcium source and neodecanoic acid.

Reaction Pathways for Calcium Carboxylate Formation

The most common industrial method for producing this compound is through the direct reaction of a calcium base with neodecanoic acid. google.comgoogle.com The typical calcium sources are calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). google.comgoogle.com Neodecanoic acid itself is a mixture of isomeric C10 carboxylic acids, characterized by a highly branched structure.

The fundamental reaction can be represented as:

2RCOOH + CaO → (RCOO)₂Ca + H₂O or 2RCOOH + Ca(OH)₂ → (RCOO)₂Ca + 2H₂O

Where RCOOH represents neodecanoic acid.

The reaction is typically carried out in a non-polar solvent, such as odorless mineral spirits, to facilitate the reaction and control viscosity. google.com An additional solvent like butyl carbitol may be added to improve solubility and reaction kinetics. The reaction is exothermic, with initial temperatures reaching 160–170 °F, followed by heating to 230–240 °F to ensure completion. googleapis.com

Another variation involves the preparation of "overbased" this compound. This process involves reacting an alkaline earth metal base with neodecanoic acid in the presence of a liquid hydrocarbon and a higher aliphatic alcohol. The mixture is then treated with carbon dioxide to form amorphous calcium carbonate dispersed within the this compound matrix. google.com This overbasing process results in a product with a higher metal content than the neutral salt. google.com

A less common but documented method involves the reaction of a nitrile compound with a calcium source (calcium hydroxide or calcium oxide) and water at elevated temperatures (90°C to 250°C) and pressure. google.com This process directly produces the calcium carboxylate from the nitrile. google.com

Optimization of Reaction Parameters in Traditional Synthesis

Optimizing reaction parameters is crucial for maximizing yield, purity, and cost-effectiveness in the traditional synthesis of this compound. Key parameters include:

Stoichiometry: The molar ratio of neodecanoic acid to the calcium source is carefully controlled. Often, slightly less than the stoichiometric amount of two moles of neodecanoic acid per mole of calcium oxide or hydroxide is used. google.com This is to account for the tendency of calcium to form "overbased" species, which can include hydroxy metal neodecanoates or bis-metal neodecanoate oxides. google.comgoogleapis.com

Temperature: The reaction is initiated at a lower temperature and then elevated to drive the reaction to completion and remove water. googleapis.com The precise temperature profile can influence the reaction rate and the final product's properties.

Solvent System: The choice of solvent is critical for ensuring the reactants are in the same phase and for controlling the viscosity of the final product. Mineral spirits are commonly used, with co-solvents like butyl carbitol added to enhance the reaction.

Agitation: Continuous stirring is necessary to ensure homogeneity and facilitate the reaction between the solid calcium source and the liquid neodecanoic acid.

Catalysts: While not always required for the direct acid-base reaction, catalysts can be employed in alternative synthetic routes. For instance, in the synthesis of other metal carboxylates, catalysts are used to improve reaction efficiency.

Table 1: Conventional Synthesis Parameters for this compound

| Parameter | Typical Value/Condition | Purpose |

| Calcium Source | Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂) | Provides the calcium ion for the salt formation. google.comgoogle.com |

| Acid Source | Neodecanoic Acid | The organic acid that forms the carboxylate anion. google.com |

| Solvent | Odorless Mineral Spirits | Facilitates the reaction and controls viscosity. google.com |

| Co-Solvent | Butyl Carbitol | Enhances solubility and reaction kinetics. |

| Initial Temperature | 160–170 °F (exothermic peak) | To initiate the reaction. googleapis.com |

| Final Temperature | 230–240 °F | To ensure reaction completion and remove water. googleapis.com |

| Agitation | Continuous | To ensure homogeneity and facilitate the reaction. |

Novel and Sustainable Synthesis Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new methods for synthesizing this compound are being explored.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: The direct reaction of neodecanoic acid with calcium oxide or hydroxide has a good atom economy, as the main byproduct is water. nih.gov

Use of Safer Solvents: While mineral spirits are effective, research into greener solvent alternatives, such as biodegradable solvents, is an area of interest. nih.gov The goal is to replace volatile organic compounds (VOCs) with less harmful options.

Energy Efficiency: Optimizing reaction conditions to lower the required temperature and pressure can significantly reduce energy consumption. bdmaee.net This could involve the use of highly active catalysts that allow for milder reaction conditions. bdmaee.net

Use of Renewable Feedstocks: While neodecanoic acid is typically derived from petrochemical sources, exploring bio-based routes to produce similar branched-chain carboxylic acids could be a future direction for greening the synthesis. rug.nl

Scalability Considerations for Industrial and Research Applications

The scalability of a synthetic method is a critical factor for its practical application. acs.org

Industrial Scale: The conventional synthesis method using calcium oxide or hydroxide and neodecanoic acid is well-established and has been scaled for industrial production. google.com The process is robust and can be carried out in large reactors. The primary challenges in scaling up are managing the exothermic nature of the reaction and ensuring efficient mixing of the reactants. acs.org

Research Applications: For laboratory-scale synthesis, the direct reaction method is also straightforward. However, alternative methods, such as those employing different precursors or reaction conditions, might be explored at this scale to investigate novel properties or functionalities of the resulting this compound. The nitrile-based synthesis, for example, offers a different pathway that could be advantageous for specific research purposes. google.com

The development of continuous flow processes, as opposed to batch processes, is another avenue for improving scalability and consistency. acs.org Frontal polymerization, a method that utilizes the heat of polymerization to sustain the reaction, offers insights into scalable and energy-efficient processes, although its direct application to this compound synthesis is not yet established. acs.org

Mechanistic Investigations of Calcium Neodecanoate As a Chemical Additive and Catalyst

Role in Polymer Stabilization Mechanisms

Calcium neodecanoate serves as a critical additive in the polymer industry, primarily recognized for its role as a heat stabilizer. Its branched, bulky neodecanoate ligands enhance its solubility in organic polymer matrices and contribute to its effectiveness.

This compound is extensively used as a thermal stabilizer for halogen-containing polymers, most notably polyvinyl chloride (PVC). kingindustries.com During thermal processing or exposure to heat, PVC undergoes degradation, which initiates with the elimination of hydrogen chloride (HCl) from the polymer backbone. This dehydrochlorination process is autocatalytic, meaning the released HCl accelerates further degradation, leading to discoloration (yellowing to blackening), embrittlement, and loss of mechanical properties. mdpi.com

The primary stabilization mechanism of this compound is its function as an efficient HCl scavenger. kingindustries.comturkchem.net It neutralizes the newly formed HCl, converting it into inert and harmless calcium chloride (CaCl₂). This action breaks the autocatalytic cycle of degradation, thereby preserving the polymer's integrity and extending its service life. kingindustries.comturkchem.netresearchgate.net The reaction is as follows:

Ca(OOCR)₂ + 2HCl → CaCl₂ + 2RCOOH (where RCOOH is neodecanoic acid)

Compared to other calcium salts like calcium stearate (B1226849), this compound often provides superior clarity in the final polymer product, making it suitable for applications where transparency is desired. kingindustries.com

Table 1: Effect of Stabilizer on PVC Thermal Stability Time

This table illustrates the significant improvement in thermal stability, as measured by the Congo red test, when a stabilizer is added to PVC. The test measures the time until acidic gas (HCl) is released.

| Sample | Stabilizer System | Thermal Stability Time (minutes) |

| Control | None | 2.7 |

| Stabilized | Neodymium Sulfadiazine (NdSD) | 23.2 |

Data sourced from a study on a comparable metal-based heat stabilizer system, demonstrating the typical magnitude of improvement. wernerblank.com

This compound is rarely used alone and is most effective when part of a synergistic stabilizer blend, typically with zinc carboxylates (like zinc neodecanoate or stearate) or, in some formulations, organotin compounds. kingindustries.comresearchgate.net This combination, known as a Ca/Zn stabilizer system, is a non-toxic and widely used alternative to older lead-based stabilizers. turkchem.netresearchgate.net

The synergy arises from the different but complementary roles of the calcium and zinc salts:

Zinc Carboxylates: These are highly effective primary stabilizers that provide excellent early color stability. They work by substituting the labile chlorine atoms (at allylic sites) in the PVC chain with more stable carboxylate groups. This prevents the initiation of dehydrochlorination. However, this reaction produces zinc chloride (ZnCl₂). researchgate.netumicore.com

The "Zinc Burning" Problem: The generated ZnCl₂ is a strong Lewis acid that can catastrophically accelerate PVC degradation, a phenomenon known as "zinc burning" or "black smoke". umicore.com

This compound's Role: This is where this compound provides crucial long-term stability. It reacts with the harmful ZnCl₂ in an exchange reaction, regenerating the active zinc stabilizer and converting the aggressive Lewis acid into the much more benign calcium chloride (CaCl₂). researchgate.netumicore.com

Zn(OOCR)₂ provides initial color stability by replacing labile chlorines.

This reaction forms ZnCl₂ .

Ca(OOCR)₂ reacts with ZnCl₂ to regenerate Zn(OOCR)₂ and form inert CaCl₂ .

This cycle allows the stabilizer system to remain effective for a longer duration, providing both excellent initial color and robust long-term heat stability. tandfonline.com Studies have shown that optimizing the calcium-to-zinc ratio is critical for performance, with a 1:1 molar ratio suggested for minimizing discoloration while maximizing stabilization time. kingindustries.com Similar synergistic effects are observed when calcium carboxylates are combined with organotin compounds, where the thermal stability and lubricity of the three-component system outperform the organotin stabilizer used alone. researchgate.net

By actively participating in the stabilization process, this compound directly influences the degradation pathways of PVC. Its primary impact is the prevention of the autocatalytic "zipper" dehydrochlorination. kingindustries.com The thermal degradation of unstabilized PVC proceeds via the formation of conjugated polyene sequences (double bonds) along the polymer chain as HCl is eliminated. These polyenes are chromophoric and are responsible for the progressive discoloration of the material.

The intervention of a Ca/Zn stabilizer system alters this pathway significantly:

Preventive Action: The zinc component prevents the initial unzipping by replacing the weak points (labile chlorines) in the PVC chain. researchgate.net

Curative Action: The calcium component scavenges any released HCl, preventing it from catalyzing the elimination of further HCl molecules from adjacent monomer units. turkchem.netresearchgate.net This halts the growth of the conjugated polyene sequences, thus preserving the initial color and preventing severe degradation.

Research comparing organic-based stabilizers (OBS) with Ca/Zn systems has shown that Ca/Zn stabilizers can require less energy for thermal degradation in some instances, but the OBS systems may decrease the dehydrochlorination rate more effectively. mdpi.com Nonetheless, the fundamental role of the calcium salt is to neutralize acid and interrupt the primary degradation cascade. turkchem.net

Beyond thermal stabilization, this compound also positively affects the processability of PVC. Its functions in this regard include:

Lubrication: In multi-component stabilizer systems, calcium and zinc soaps can provide a lubricating effect. This reduces friction between polymer particles and between the polymer melt and metal processing surfaces (e.g., in extruders and mills), which can lower the processing torque. allhdi.com Studies on three-component systems containing tin neodecanoate, calcium stearate, and zinc stearate have noted improved lubricity over the tin stabilizer alone. researchgate.net

Clarity: The branched structure of the neodecanoate acid enhances its solubility and compatibility with the nonpolar PVC matrix. kingindustries.com This results in significantly better clarity and reduced milkiness in the final product compared to formulations stabilized with linear salts like calcium stearate, which can opacify the polymer. kingindustries.comborchers.com This property is particularly valuable for producing transparent films, bottles, and other packaging materials. kingindustries.com

Fusion Characteristics: The choice of stabilizer can influence the fusion behavior of the PVC compound. Ca/Zn systems have been observed to have a shorter fusion time compared to some organic-based stabilizers, indicating they may be easier to process. mdpi.com

Table 2: Comparative Activation Energy of Degradation for PVC with Different Stabilizers

Activation energy (Ea) represents the energy barrier for the thermal degradation reaction. A higher Ea indicates greater thermal stability. This table shows data from a study on different Ca/Zn stabilizer systems derived from fatty acids, illustrating the performance differences.

| Stabilizer System | Activation Energy (Ea) (kJ·mol⁻¹) |

| Commercial CaSt₂/ZnSt₂ | 101.4 |

| DFA-Ca-II/DFA-Zn-II | 109.7 |

| DFA-Ca-I/DFA-Zn-I | 115.1 |

Data sourced from a study on dimer fatty acid (DFA)-based Ca/Zn stabilizers, showing their effectiveness relative to commercial calcium/zinc stearates (CaSt₂/ZnSt₂). tandfonline.com

Thermal Stabilization of Halogen-Containing Polymers (e.g., Polyvinyl Chloride)

Synergistic Effects with Co-stabilizers (e.g., Zinc Carboxylates, Organotin Compounds)

Catalytic Activity in Organic and Polymer Reactions

While primarily known as a stabilizer, the metal-carboxylate structure of this compound also allows it to function as a catalyst in certain organic and polymer reactions.

This compound, as a member of the metal carboxylate family, exhibits catalytic activity in the curing of one-component (1K) polyurethane systems that utilize blocked isocyanates. kingindustries.comresearchgate.net In these systems, the highly reactive isocyanate group is temporarily "blocked" with a chemical moiety (such as an oxime, phenol, or ε-caprolactam) to create a stable, single-component formulation at ambient temperature. turkchem.netenpress-publisher.com Curing is initiated by heat, which causes the blocking agent to dissociate (deblocking), freeing the isocyanate group to react with a polyol and form the polyurethane network. enpress-publisher.com

Metal catalysts are used to accelerate this curing process, often by lowering the temperature or time required for the reaction. While there is no definitive evidence that they lower the actual deblocking temperature, they strongly catalyze the subsequent reaction between the freed isocyanate and the polyol. turkchem.net

Research investigating non-tin catalysts for the cure reaction of ɛ-caprolactam-blocked polyisocyanate with a diol has specifically studied the effects of calcium(II) 2-ethylhexanoate (B8288628), a compound functionally similar to this compound. researchgate.nettandfonline.com These studies found that:

Calcium carboxylates act as effective catalysts for the curing reaction. researchgate.nettandfonline.comresearchgate.net

In some systems, calcium(II) 2-ethylhexanoate was found to be more active than the amine catalyst DABCO and equally or more active than tin(II) 2-ethylhexanoate. tandfonline.comresearchgate.net

Another study noted that calcium salts are active catalysts for ketoxime and phenol-blocked isocyanates at cure temperatures between 120-150°C. wernerblank.com

The catalytic activity of this compound in these systems demonstrates its versatility beyond polymer stabilization, positioning it as a viable non-tin catalyst in the formulation of advanced polyurethane coatings and materials. allhdi.comresearchgate.net

Catalysis of Curing Reactions (e.g., Polyurethane Formation from Blocked Isocyanates)

Comparative Catalytic Efficacy with Alternative Systems (e.g., Tin-based Catalysts, Tertiary Amines)

Research into alternatives for organotin catalysts, driven by toxicity concerns, has led to comparative studies of various catalytic systems. researchgate.neteuropa.eu In the curing reaction of ε-caprolactam-blocked polyisocyanate with 1,4-butane diol, the catalytic activity of calcium(II) 2-ethylhexanoate, a compound structurally similar to this compound, was evaluated against a tertiary amine (DABCO) and a tin-based catalyst (tin(II) 2-ethylhexanoate). researchgate.netresearchgate.net

The results indicated that the non-tin organometallic catalysts, including the calcium carboxylate, were more active than the tertiary amine catalyst. researchgate.netresearchgate.net Furthermore, calcium(II) 2-ethylhexanoate demonstrated high catalytic activity, comparable to or even greater than that of the tin(II) 2-ethylhexanoate. researchgate.net Among the non-tin catalysts tested in one study, which also included bismuth neodecanoate and zinc(II) 2-ethylhexanoate, the zinc compound showed the highest catalytic activity, reducing the cure time by over 50% compared to the uncatalyzed reaction. researchgate.netresearchgate.net This suggests that while this compound is a viable and effective catalyst, its efficacy is part of a spectrum of non-tin alternatives, with performance varying based on the specific metal center. researchgate.netresearchgate.net

Table 1: Comparative cure times for the reaction of ε-caprolactam-blocked polyisocyanate with 1,4-butane diol using different catalyst systems. Data synthesized from findings in related studies. researchgate.netresearchgate.net

Potential as a Non-Tin Catalyst in Polymerization Processes

This compound and related calcium carboxylates show significant potential as non-tin catalysts in various polymerization processes, most notably in the production of polyurethanes and as stabilizers in polyvinyl chloride (PVC). researchgate.netgoogle.com The drive to replace organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) is due to increasing regulatory scrutiny and environmental concerns. europa.eugoogleapis.com

In the synthesis of polyurethanes, calcium carboxylates have been successfully used to catalyze the reaction between blocked isocyanates and diols. researchgate.netresearchgate.net Studies have shown that these non-tin catalysts can achieve cure times that are comparable to or even shorter than those achieved with traditional tin-based catalysts. researchgate.net This makes them attractive, lower-toxicity alternatives for producing polyurethane products. researchgate.net Beyond polyurethane, this compound, often in combination with zinc neodecanoate, is used as a heat stabilizer for PVC, particularly in formulations intended for food packaging, where it improves clarity and resistance to water blush. google.com The development of effective non-tin catalysts is crucial for industries seeking to formulate products that are free from regulated substances without compromising performance. googleapis.com

Advanced Applications and Performance Evaluation in Material Science and Engineering

Polymer Additives and Modifiers

As a polymer additive, calcium neodecanoate is particularly valued in halogen-containing polymers, most notably in Polyvinyl Chloride (PVC). It functions as a co-stabilizer and lubricant, contributing to both the processability of the polymer and the durability of the final product.

This compound is a key component in modern heat stabilizer systems for PVC, particularly in Calcium-Zinc (Ca/Zn) based stabilizers. tldvietnam.comnimbasia.com These systems are increasingly replacing traditional heavy-metal stabilizers due to their more favorable environmental and safety profiles. tldvietnam.com In these formulations, this compound works synergistically with zinc compounds, such as zinc stearate (B1226849) or zinc neodecanoate, to protect the PVC matrix during high-temperature processing and throughout its service life. researchgate.neticm.edu.pl

The primary role of a heat stabilizer in PVC is to counteract the polymer's tendency to degrade at elevated temperatures, a process that involves the release of hydrochloric acid (HCl). icm.edu.pl this compound contributes significantly to both initial color stability and long-term durability. tldvietnam.com It functions as a secondary stabilizer by neutralizing the HCl generated during PVC decomposition, a role critical for long-term stability. icm.edu.plvtt.fi This action prevents the autocatalytic degradation cascade that would otherwise lead to severe discoloration and loss of mechanical properties. icm.edu.pl

In Ca/Zn stabilizer systems, the zinc salt acts as the primary stabilizer, preventing initial discoloration by substituting labile chlorine atoms in the PVC structure. icm.edu.pl However, this reaction produces zinc chloride (ZnCl2), which can itself catalyze further degradation. icm.edu.pl This is where this compound plays a crucial role; it reacts with the zinc chloride to regenerate the primary zinc stabilizer, thereby preventing the catastrophic "zinc burning" and ensuring sustained protection. vtt.fi This synergistic relationship provides excellent long-term thermal stability, which is essential for durable PVC products like pipes, window profiles, and cables. tldvietnam.comnimbasia.com Studies have shown that mixed Ca/Zn systems provide a longer stability time compared to individual components. researchgate.netresearchgate.net For instance, research on Ca/Zn carboxylate mixtures has demonstrated a synergistic effect that enhances the thermal stability of PVC significantly. icm.edu.pl

| Stabilizer System | Stability Time (Ts) at 180°C (minutes) | Key Observation |

|---|---|---|

| Pure PVC | 20 | Demonstrates poor intrinsic thermal stability. medcraveonline.com |

| PVC + Ca/Zn Stearate | 32 | Shows improved stability over pure PVC. medcraveonline.com |

| PVC + Experimental Zinc Alkoxide/Ca/Zn Stearate Mix | 43 | Indicates proper long-term stability and excellent initial color due to synergism. medcraveonline.com |

In applications where transparency is paramount, such as in clear PVC films, sheets, and bottles, the choice of stabilizer is critical. This compound offers significant advantages over more traditional salts like calcium stearate or calcium benzoate (B1203000), which can impart opacity or milkiness to the final product. google.com The use of this compound, particularly in combination with zinc neodecanoate, leads to a vast improvement in clarity and a reduction in "water blush," a phenomenon where clear PVC turns cloudy in the presence of water. google.com

Research has shown that the neodecanoate salt provides the major clarifying effect in these systems. google.com This is attributed to better compatibility between the stabilizer and the PVC matrix, which minimizes light scattering and haze formation. google.comgoogle.com Formulations stabilized with an all-neodecanoate system (calcium and zinc neodecanoate) have been found to be marginally clearer than those using a mix of neodecanoate and stearate salts. google.com This makes this compound a preferred choice for high-clarity, food-contact packaging materials. google.com

| Stabilizer System (Calcium Salt / Zinc Salt) | Observed Clarity | Reference |

|---|---|---|

| Calcium Stearate / Zinc Stearate | Standard (baseline opacity) | google.com |

| Calcium Benzoate / Zinc Stearate | Marginally clearer than all-stearate system | google.com |

| This compound / Zinc Stearate | Clearer than stearate and benzoate systems | google.com |

| This compound / Zinc Neodecanoate | Marginally clearer than Ca-neodecanoate/Zn-stearate system | google.com |

Beyond its role as a stabilizer, this compound also functions as a lubricant in PVC processing. researchgate.netresearchgate.net Lubricants are essential for reducing friction between PVC particles and between the polymer melt and the hot metal surfaces of processing equipment like extruders. platinumindustriesltd.com Calcium soaps, such as calcium stearate and by extension this compound, are known to act as both internal and external lubricants. kanademy.comfaithind.com

As a lubricant, it helps to ensure smooth processing, enhance the flowability of the PVC melt, and prevent the polymer from sticking to machinery. platinumindustriesltd.com A key advantage is its contribution to "plate-out" resistance. google.com Plate-out is the undesirable deposition of pigments, fillers, and stabilizer by-products onto processing equipment, which can lead to production downtime and surface defects in the final product. The use of stabilizer systems containing this compound has been shown to improve plate-out resistance, leading to cleaner and more efficient production runs. google.com Studies combining tin neodecanoates with calcium stearate (a related calcium carboxylate) have noted that these three-component systems outperform the tin neodecanoate alone in both thermal stability and lubricity. researchgate.netresearchgate.net

While its primary application is in PVC, the stabilizing function of this compound is applicable to other halogen-containing polymers that are susceptible to dehydrohalogenation. google.com This includes copolymers with a majority of vinyl chloride, such as those with propylene (B89431) or vinyl acetate, as well as other polymers like polyvinyl bromide and polyvinyl fluoride. google.comgoogle.com The fundamental mechanism of scavenging liberated acid (like HCl or HBr) remains the same, thereby protecting the polymer backbone from degradation during processing and use. vtt.fi Its use in these other polymers helps to impart thermal stability, a crucial requirement for melt processing and ensuring the long-term integrity of the material. epo.org

Performance in Polyvinyl Chloride (PVC) Formulations

Optimizing Optical Properties (e.g., Clarity) in Polymer Composites

Coatings and Inks Technology

In the realm of coatings and inks, this compound functions as an auxiliary drier, also known as a siccative. umicore.comulprospector.comindustryarc.com It is used in air-drying, alkyd-based systems where it works in concert with primary driers (such as cobalt or manganese carboxylates) to accelerate the curing process. umicore.comumicore.com

The primary driers catalyze the oxidative cross-linking reactions at the surface of the paint or ink film. durachem.com this compound, as an auxiliary drier, does not possess significant catalytic activity on its own but plays several crucial supporting roles. durachem.com It helps to keep the film matrix open, which allows for better oxygen penetration deep into the film and facilitates the escape of solvents. durachem.com This action promotes uniform "through-drying" rather than just surface-drying, which can lead to wrinkling or skinning defects. ulprospector.comdurachem.com

Furthermore, this compound can improve the performance and stability of the coating by:

Improving hardness and gloss . umicore.comumicore.com

Reducing skin-formation in the can and silking and blooming defects on the film. umicore.comumicore.com

Acting as a pigment wetting and dispersing agent, which is particularly useful when added during the pigment grinding stage. umicore.comulprospector.com

Functioning as a loss-of-dry inhibitor, helping to maintain drying efficiency even after prolonged storage. umicore.comumicore.com

The neodecanoate form is often preferred over traditional octoates due to its lower odor and consistent quality. durachem.com

Formulation Strategies for Diverse Coating Types (e.g., Marine Coatings)

This compound is a versatile auxiliary drier employed in a variety of coating formulations, with notable utility in demanding applications such as marine coatings. umicore.comumicore.com In these systems, its primary role is to support the action of primary driers to ensure a uniform and durable film. One of its key functions is to keep the paint film "open" during the initial drying phase. umicore.com This action facilitates the evaporation of solvents and allows for deeper oxygen penetration into the coating, which is essential for the "through-drying" of the entire film, rather than just surface-level curing. durachem.com

In marine coating formulations, this compound contributes to improved hardness and gloss of the final finish. umicore.com It also functions as a valuable pigment wetting and dispersing agent. ulprospector.comumicore.com When incorporated during the pigment grinding stage, it helps to prevent the loss of dry over time, ensuring the long-term performance of the coating. durachem.com

Formulation strategies often involve combining this compound with other metal carboxylates to achieve a synergistic effect. For instance, it is frequently used with zirconium carboxylates, which act as secondary driers to enhance through-dry, particularly in alkyd resins with high hydroxyl content. umicore.comumicore.com Zinc carboxylates may also be included to slow down the initial surface drying caused by cobalt driers, further promoting uniform hardening throughout the coating. umicore.com While highly effective, formulators must consider that calcium carboxylates are not recommended for coatings that need to dry under adverse, high-humidity conditions due to potential water sensitivity. umicore.com

| Application | Function of this compound | Compatible Driers |

| Marine Coatings | Auxiliary drier, improves hardness and gloss, pigment wetting/dispersing agent. umicore.comumicore.com | Cobalt, Manganese, Zirconium, Zinc carboxylates. umicore.comumicore.comumicore.com |

| General Paints & Coatings | Auxiliary drier, reduces skin-formation, silking, and blooming, loss-of-dry inhibitor. umicore.comulprospector.com | Primary driers (e.g., Cobalt, Manganese). umicore.com |

Lubricant and Grease Formulations

Contribution to Lubricity and Wear Protection

This compound, as part of the broader class of calcium carboxylates, plays a significant role in the formulation of lubricants and greases. ontosight.ai In these applications, it can function as a thickener and a stabilizer. ontosight.ai The primary purpose of a lubricant is to reduce friction and wear between moving surfaces, and additives are crucial for performance under boundary conditions where a full lubricant film cannot be maintained. precisionlubrication.com

In grease formulations, calcium soaps act as thickeners, creating the semi-solid structure that holds the base oil. rumanza.com Calcium complex greases, which can be formulated using calcium carboxylates, are valued for their performance characteristics. rumanza.com The inclusion of additives enhances the grease's ability to protect against wear and impact, extending the operational life of machinery. lelubricants.com

Role in Enhancing Thermal Stability and Corrosion Protection of Lubricants

Thermal stability and corrosion protection are critical properties for lubricants and greases, particularly in demanding industrial and automotive applications. This compound and related calcium carboxylates contribute positively to both of these performance aspects. ontosight.aiontosight.ai Synthetic lubricants, for instance, utilize neodecanoic acid derivatives to enhance thermal stability under extreme conditions. alibaba.com

Calcium complex greases are noted for their high-temperature stability, generally performing well at operating temperatures up to 150°C (302°F). rumanza.com The thermal stability of a lubricant is its ability to resist breaking down and forming deposits or sludge at elevated temperatures. The use of (2-Ethylhexanoato-O)(neodecanoato-O)calcium as a stabilizer in lubricating greases provides excellent thermal stability. ontosight.ai

Furthermore, calcium-containing compounds are instrumental in providing corrosion protection. ontosight.ai They are a key component in calcium sulfonate greases, which are specifically formulated for applications requiring superior protection against rust and corrosion, such as in marine and heavy-duty industrial environments. rumanza.com These greases offer excellent water resistance, preventing water from reaching metal surfaces and initiating corrosion. rumanza.com The additives in a lubricant formulation work to guard against rust and corrosion of the protected parts, ensuring their longevity and reliable operation. lelubricants.comstle.org

| Property Enhanced | Mechanism of Action | Application Area |

| Lubricity & Wear Protection | Acts as a thickener, stabilizer, and forms protective films on metal surfaces. ontosight.aiprecisionlubrication.com | Engine oils, Industrial greases. ontosight.aigoogle.com |

| Thermal Stability | Stabilizes grease formulations at high temperatures, resisting breakdown. ontosight.airumanza.com | High-temperature greases, Synthetic lubricants. rumanza.comalibaba.com |

| Corrosion Protection | Provides excellent water resistance and forms a barrier against corrosive elements. ontosight.airumanza.com | Marine and industrial lubricants, Rust-preventative oils. rumanza.comlelubricants.com |

Emerging Applications in Advanced Materials

Precursor in Thin Film Deposition

This compound is identified as an organometallic compound that serves as a precursor material for thin film deposition. americanelements.com This application is part of a broader field where chemical solution deposition (CSD) techniques, such as sol-gel or spray pyrolysis, are used to create thin layers of materials on a substrate. inflibnet.ac.inethz.ch These methods are often favored for being simple, cost-effective, and versatile. ethz.ch

In these processes, a precursor is a chemical compound (in this case, this compound) that contains the desired atoms (calcium) and is dissolved in a suitable solvent to create a solution. inflibnet.ac.in This precursor solution is then applied to a substrate through methods like spin-coating or spraying. inflibnet.ac.inethz.ch A subsequent heat treatment (pyrolysis or annealing) decomposes the precursor, leaving behind a thin film of the desired inorganic material, such as a metal oxide. inflibnet.ac.in

The properties of the final thin film—such as its crystallinity, surface morphology, and thickness—are highly dependent on the characteristics of the precursor, the solvent, and the deposition parameters like temperature and time. inflibnet.ac.inethz.ch Organometallic precursors like this compound are valuable in this context for their solubility and ability to decompose cleanly, which are ideal features for a precursor compound. inflibnet.ac.in The resulting thin films have applications in various advanced technologies, including electronics, optics, and sensors. americanelements.cominflibnet.ac.in While specific research detailing the deposition of calcium-based films directly from this compound is specialized, the compound fits the profile of precursors used for creating metal-oxide thin films. For example, zinc neodecanoate has been used to create zinc oxide thin films, illustrating the utility of this class of compounds as precursors. researchgate.net

Applications in LED Manufacturing

In LED manufacturing, encapsulating resins, typically silicones or epoxies, are used to protect the semiconductor chip from mechanical stress, moisture, and environmental contaminants. xjysilicone.comunitedresin.comresearchgate.net The proper curing of these encapsulants and their strong adhesion to the LED substrate are critical for ensuring optical clarity, thermal stability, and mechanical integrity. researchgate.netelectrolube.com this compound is incorporated into these encapsulant formulations to optimize these properties.

Role as a Curing Catalyst and Drier

This compound functions as an effective auxiliary drier or catalyst in the curing process of thermosetting resins used for LED encapsulation. umicore.com While platinum-based catalysts are often the primary choice for curing addition-cure silicones, metal carboxylates like this compound are used to modify and control the reaction. xjysilicone.comhumanchem.com They help to accelerate the cross-linking of the polymer chains, ensuring a complete and uniform cure throughout the material. umicore.com This action is vital for developing the final hardness and mechanical properties of the encapsulant. umicore.com

A thorough cure is essential to prevent the leaching of unreacted components that could degrade the LED's performance over time. It also ensures the formation of a stable, non-tacky surface. ldycdn.com In combination with other primary driers, such as those based on cobalt or zirconium, calcium carboxylates help to improve hardness and gloss and reduce the tendency for surface defects. umicore.com

Table 1: Illustrative Impact of this compound on Encapsulant Curing Properties This table is based on the established functions of calcium carboxylates in polymer systems and represents typical performance improvements rather than specific experimental data.

| Performance Metric | Standard Silicone Encapsulant | Encapsulant with this compound |

| Curing Time | Baseline | Potentially Reduced / Optimized |

| Surface Hardness (Shore A/D) | Standard | Increased |

| Surface Tackiness | Possible if cure is incomplete | Reduced / Eliminated |

| Cure Uniformity (Through-Cure) | Standard | Improved |

Function as an Adhesion Promoter

Strong and durable adhesion between the encapsulant and the various components of the LED package (such as the substrate, lead frame, and the chip itself) is critical for long-term reliability. jx-kinzokushoji.compolymerinnovationblog.com Poor adhesion can lead to delamination, creating gaps that allow moisture ingress or compromise thermal dissipation, ultimately causing device failure. electrolube.com

This compound can act as an adhesion promoter, enhancing the bond between the organic polymer encapsulant and inorganic or metallic substrates. jx-kinzokushoji.compolymerinnovationblog.com The neodecanoate ligand can interact with the polymer matrix, while the calcium ion can form bonds with the substrate surface, creating a robust chemical bridge at the interface. polymerinnovationblog.com This is particularly important for adhesion to polymer-based substrates like Polyphthalamide (PPA), which are common in modern LED package designs. This improved interfacial bonding helps the LED package withstand thermal cycling and mechanical stress without delamination. acs.org

Table 2: Research Findings on Adhesion Performance with Metal Carboxylate Additives This table synthesizes qualitative findings on the role of metal-organic compounds as adhesion promoters in resin systems relevant to LED manufacturing.

| Substrate Material | Resin System | Role of Metal Carboxylate Additive | Expected Outcome on Adhesion |

| PPA (Polyphthalamide) | Silicone / Epoxy | Adhesion Promoter | Improved bond strength, prevention of delamination |

| Silver (Ag) Plated Leadframe | Silicone | Adhesion Promoter / Surface Stabilizer | Enhanced adhesion, potential tarnish prevention |

| Ceramic (e.g., Alumina) | Epoxy / Silicone | Adhesion Promoter | Increased interfacial bond strength |

Nanomaterial Perspectives of Calcium Neodecanoate

Synthesis and Fabrication of Calcium Neodecanoate Nanoparticles

The synthesis of this compound nanoparticles involves precise control over chemical reactions to produce particles with specific sizes and shapes. These methods are foundational to the development of advanced materials with applications in various technological fields.

The self-assembly of nanoparticles can be influenced by various interactions, including hydrophobic or electrostatic forces. nih.gov For instance, research on copper neodecanoate nanoparticles, a related metallic salt, demonstrates a self-assembly synthesis method derived from organically soluble precursors. nih.gov This approach allows for the creation of "soft" particles, as opposed to "hard" solid constructs. nih.gov The principles of hierarchical self-assembly, where basic building blocks form larger, more complex structures, have also been explored in the broader field of DNA nanostructures and can be conceptually applied to the controlled formation of other nanomaterials. nih.gov

In some synthetic strategies, preformed inorganic nanoparticles can self-assemble, a process that can be directed by minimizing the interfacial energies between the polymer, the inorganic species, and the aqueous phase. mdpi.com The use of surfactants or functionalized polymers can facilitate this process by modifying surface properties and promoting the desired arrangement of components. mdpi.com For example, in the synthesis of other nanoparticle systems, oleic acid and neodecanoate have been used to ensure uniform size due to their strong binding to the metal ions. chinesechemsoc.org

Controlling the size and morphology of nanoparticles is critical as these properties dictate their functionality. For calcium-based nanoparticles, various methodologies have been developed to achieve this control.

Several factors during synthesis have a significant impact on the final particle size and shape:

Stirring Rate: Increasing the stirring speed during precipitation reactions has been shown to decrease the average nanoparticle size and improve size distribution. nih.gov

Reactant Concentration: The concentration of precursor salts is a key parameter; lower concentrations can lead to the formation of smaller nanoparticles. nih.gov

Temperature: Reaction temperature can influence particle size, with lower temperatures sometimes resulting in smaller particles, although this may require longer reaction times. nih.gov

Surfactants and Stabilizers: The addition of surfactants or polymers like dextran (B179266) can prevent particle agglomeration and control growth, leading to smaller and more uniform nanoparticles. mdpi.com For instance, in the synthesis of polymer-inorganic hybrid nanoparticles, the nature and concentration of the surfactant can be tuned to achieve different structures like core-shell or raspberry-like morphologies. mdpi.com

Solvent System: The ratio of solvents, such as water to ethylene (B1197577) glycol, can be adjusted to control particle size. A higher proportion of ethylene glycol has been shown to result in smaller nanoparticles. nih.gov

Techniques like miniemulsion polymerization offer a versatile platform for controlling the structure of hybrid nanoparticles by adjusting the formulation to reduce interfacial tensions. mdpi.com The size of the inorganic nanoparticles used as building blocks can also be tuned to influence the final structure. mdpi.com

Table 1: Methodologies for Particle Size Control

| Methodology | Description | Effect on Particle Size |

|---|---|---|

| Varying Stirring Rate | Altering the mixing speed during the synthesis process. nih.gov | Higher stirring rates generally lead to smaller nanoparticles. nih.gov |

| Adjusting Reactant Concentration | Modifying the concentration of the initial chemical precursors. nih.gov | Lower concentrations often result in smaller particle sizes. nih.gov |

| Controlling Temperature | Changing the temperature at which the synthesis reaction occurs. nih.gov | Lower temperatures can produce smaller particles, potentially requiring longer reaction times. nih.gov |

| Using Surfactants/Stabilizers | Incorporating agents that prevent particle aggregation. mdpi.com | Leads to smaller, more uniformly sized nanoparticles. mdpi.com |

Self-Assembly Principles and Controlled Nanostructure Formation

Characterization Techniques for Nanoscale this compound

A suite of analytical techniques is employed to thoroughly characterize the physical and chemical properties of synthesized this compound nanoparticles, ensuring they meet the desired specifications for their intended applications.

Spectroscopic methods are vital for confirming the chemical composition and optical properties of nanoparticles.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the nanoparticles and to confirm the presence of neodecanoate. For instance, in studies of calcium carbonate nanoparticles, FT-IR has been used to confirm successful surface coatings, such as with oleic acid. nih.gov The characteristic peaks in the FT-IR spectrum can verify the chemical structure of the synthesized material. ekb.egresearchgate.net In related materials, FT-IR has been used to observe the characteristic bending vibrations of carbonate groups. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to determine the optical properties of the nanoparticles. In a study on copper neodecanoate nanoparticles, the UV-Vis spectrum revealed optical absorption wavelengths that confirmed the presence of the copper complexes. nih.gov This technique can also be used to monitor the release of the encapsulated compound from the nanoparticle. nih.gov

Determining the size and distribution of nanoparticles is crucial for understanding their behavior and efficacy.

Dynamic Light Scattering (DLS): DLS is a common technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution. nih.govmdpi.com This method provides information on the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution. nih.gov For example, DLS measurements of copper neodecanoate nanoparticles revealed a hydrodynamic diameter of 86 ± 06 nm with a low PDI of 0.21 ± 0.02. nih.gov

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are also used to visualize the morphology and measure the size of individual nanoparticles, often confirming the results obtained from DLS. nih.govnih.gov

Table 2: Nanoparticle Size and Distribution Data from DLS

| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Copper Neodecanoate | 86 ± 06 | 0.21 ± 0.02 | nih.gov |

| Dextran-coated Calcium Peroxide | 2.33 ± 0.81 (average mean size) | Not Specified | mdpi.com |

| Lipid-coated Calcium Carbonate | ~200 | Not Specified | nih.gov |

The surface charge of nanoparticles is a key factor influencing their stability in suspension and their interaction with biological systems.

Zeta Potential Analysis: The electrophoretic potential, or zeta potential, is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. nih.govresearchgate.net A negative zeta potential value can suggest the successful encapsulation of a core material by a surfactant. nih.gov For example, copper neodecanoate nanoparticles exhibited a negative electrophoretic potential of -12 ± 07 mV. nih.gov The surface charge can also be intentionally modified; for instance, conjugating antibodies to calcium-based nanoparticles has been shown to decrease the negativity of the surface charge. nih.gov Nanoparticles with a negative surface charge may be taken up by certain cell types, while those with a positive charge may be taken up by others, highlighting the importance of this parameter in biological applications. rsc.org

Particle Size and Distribution Analysis (e.g., Dynamic Light Scattering)

Nanomaterial Catalytic Activity and Mechanisms

However, related calcium-containing nanomaterials, particularly calcium oxide (CaO) nanoparticles, have demonstrated significant catalytic potential. researchgate.net CaO nanoparticles are recognized as efficient, eco-friendly, and reusable heterogeneous catalysts for several organic transformations. researchgate.netespublisher.com Their basic nature allows them to facilitate reactions such as transesterification for biodiesel production. espublisher.com The proposed mechanism in this context involves the activation of the catalyst by methanol, leading to the formation of a methoxide (B1231860) ion, which then reacts with triglycerides. espublisher.com

The potential for this compound nanomaterials to exhibit catalytic behavior is acknowledged in regulatory documentation. For instance, the registration dossier for this compound at the European Chemicals Agency (ECHA) lists photocatalytic activity as a required endpoint for nanomaterial characterization, suggesting its relevance for this compound. europa.eu The catalytic mechanism of such a material would likely be influenced by the Lewis acidic nature of the calcium center and the steric and electronic effects of the branched neodecanoate ligands. These ligands could modulate the access of reactants to the catalytic sites, potentially influencing the selectivity of the reaction. unimi.it

Although direct experimental studies on this compound nanocatalysts are scarce, the established activity of related compounds provides a foundation for future research.

Table 1: Catalytic Applications of Related Calcium-Based Nanomaterials

| Catalyst | Reaction Type | Research Finding |

|---|---|---|

| Calcium Oxide (CaO) Nanoparticles | Transesterification | Acts as a solid base catalyst for the production of biodiesel from waste cooking oil, achieving high yields. espublisher.com |

| Calcium Oxide (CaO) Nanoparticles | General Organic Synthesis | Serves as a recyclable and easy-to-handle catalyst for various organic transformations. researchgate.net |

This table presents data for related calcium compounds to illustrate potential areas of catalytic activity, as direct research on this compound nanomaterial catalysis is limited.

Stability and Shelf-Life Considerations for Nanocolloids

The stability and shelf-life of nanocolloids are critical parameters for their practical application, determining their viability for storage, transport, and use. Instability can manifest as particle aggregation, agglomeration, or sedimentation, leading to a loss of the unique nanoscale properties. beilstein-journals.org Key factors influencing nanocolloid stability include particle size and distribution, surface chemistry, surface charge (zeta potential), and the surrounding medium. unimi.itrsc.org

For organometallic compounds like this compound, the organic ligand plays a crucial role in the stability of corresponding nanoparticles. The neodecanoate ligand, with its bulky and branched structure, can provide steric hindrance that prevents particles from aggregating. This stabilizing effect is utilized in the synthesis of other nanoparticles; for example, bismuth neodecanoate is used as a precursor where the neodecanoate ligand helps ensure the formation of uniformly sized nanodots due to its strong binding properties. chinesechemsoc.org

For any this compound nanocolloid, long-term stability would likely depend on optimized storage conditions, such as controlled temperature, protection from light, and potentially the use of cryoprotectants like sucrose (B13894) for lyophilized forms to enable long-term storage. beilstein-journals.org

Table 2: Stability Profile of a Related Metal Neodecanoate Nanocolloid

| Parameter | Value | Conditions | Duration | Reference |

|---|---|---|---|---|

| Compound | Copper Neodecanoate Nanoparticles (NanoCuN) | nih.gov | ||

| Particle Size Change | < 5% | Stored at 4°C | 5 months | nih.gov |

| Polydispersity Change | < 5% | Stored at 4°C | 5 months | nih.gov |

| Complex Retention | 96-97% | Incubated at 37°C in saline and human plasma albumin | 3 days | nih.gov |

| Hydrodynamic Diameter | 86 ± 06 nm | Aqueous solution | N/A | nih.gov |

| Zeta Potential | -12 ± 07 mV | Aqueous solution | N/A | nih.gov |

This table is based on data for Copper Neodecanoate and serves as an illustrative example of stability considerations for metal neodecanoate nanocolloids.

Environmental Impact and Toxicological Profile of Calcium Neodecanoate

Ecotoxicological Assessment

The ecotoxicological profile of a chemical substance is crucial for understanding its potential risks to environmental compartments. For calcium neodecanoate, this assessment involves examining its toxicity to both aquatic and terrestrial organisms.

Aquatic Toxicity Studies

While specific aquatic toxicity data for this compound is limited, information on analogous substances, such as neodecanoic acid and other metal neodecanoates, provides insights into its potential effects on aquatic life. The product itself is often not classified as environmentally hazardous, but this does not preclude the possibility of environmental harm from large or frequent spills echemi.com. For a complex containing this compound, it was noted that a percentage of the substance consists of components with unknown acute hazards to the aquatic environment echemi.com.

In studies of related compounds, neodecanoic acid has shown toxicity to aquatic organisms. For instance, the LC50 for fish has been reported, as well as the EC50 for aquatic invertebrates and algae errecom.com. One safety data sheet for a product containing neodecanoic acid reported an LL50 for Oncorhynchus mykiss (rainbow trout) between 100 and 300 mg/L, an EL50 for Daphnia magna greater than 1000 mg/L, and an EL50 for Pseudokirchneriella subcapitata greater than 1000 mg/L syskem.de. Another material containing glycidyl (B131873) neodecanoate was found to be toxic to aquatic life with long-lasting effects filzring.de.

Table 1: Aquatic Toxicity Data for Analogous Substances

| Substance | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Neodecanoic acid | Oncorhynchus mykiss (Fish) | LL50 | >100 - <300 | 96 hours | syskem.de |

| Neodecanoic acid | Daphnia magna (Invertebrate) | EL50 | >1000 | 48 hours | syskem.de |

| Neodecanoic acid | Pseudokirchneriella subcapitata (Algae) | EL50 | >1000 | 72 hours | syskem.de |

| Glycidyl neodecanoate | Oncorhynchus mykiss (Fish) | LC50 | 5 | 96 hours | sevron.co.uk |

| Glycidyl neodecanoate | Daphnia magna (Invertebrate) | EC50 | 4.8 | 48 hours | errecom.comsevron.co.uk |

| Glycidyl neodecanoate | Pseudokirchneriella subcapitata (Algae) | EC50 | 3.5 | 96 hours | errecom.com |

| Manganese Neodecanoate | Fish | LC50 | 300 | barrettinepro.co.uk | |

| Manganese Neodecanoate | Other aquatic organisms | LC50 | 3 | barrettinepro.co.uk | |

| Manganese Neodecanoate | Algae | EC50 | 61 | 72 hours | barrettinepro.co.uk |

Terrestrial Toxicity Studies

Environmental Fate and Behavior

The environmental fate of a chemical describes its transport, distribution, and transformation in the environment. Understanding these processes is key to predicting its potential for exposure and long-term environmental impact.

Biodegradation Pathways in Water, Sediment, and Soil

The biodegradation of this compound is a critical aspect of its environmental persistence. Based on data for analogous fatty acid calcium salts, the U.S. Environmental Protection Agency (EPA) has estimated that the aerobic biodegradation half-life of a this compound complex is less than two months, suggesting limited persistence in aerobic environments like surface water epa.gov. However, the anaerobic biodegradation half-life is estimated to be between two to six months, indicating potential persistence in anaerobic environments such as sediment epa.gov.

For neodecanoic acid, one study showed it is not readily biodegradable, with only 11% degradation after 28 days under the OECD 301F method scribd.com. Another study on glycidyl neodecanoate found it to be inherently biodegradable but very slowly, with 7-8% degradation in 28 days (OECD 301D) and 68% in 14 days (OECD 302A) filzring.desevron.co.uk. In wastewater treatment, a this compound complex is expected to be removed with an efficiency of 90% due to a combination of sorption and biodegradation epa.gov.

Table 2: Biodegradation Data for Analogous Substances

| Substance | Test Type | Biodegradation Rate | Timeframe | Environment | Reference |

| This compound complex | Aerobic Biodegradation Half-life | < 2 months | N/A | Aerobic | epa.gov |

| This compound complex | Anaerobic Biodegradation Half-life | 2 - 6 months | N/A | Anaerobic | epa.gov |

| Neodecanoic acid | OECD 301F | 11% | 28 days | Aerobic | scribd.com |

| Glycidyl neodecanoate | OECD 301D | 7-8% | 28 days | Aerobic | filzring.desevron.co.uk |

| Glycidyl neodecanoate | OECD 302A | 68% | 14 days | Aerobic | filzring.desevron.co.uk |

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the accumulation of a substance in an organism. The EPA has estimated that this compound has a low potential for bioaccumulation, based on data for analogous fatty acid calcium salts epa.gov. This suggests that it is not expected to cause significant food-chain effects through accumulation in exposed organisms epa.gov.

For related compounds, the bioaccumulation potential varies. Glycidyl neodecanoate is considered to have a moderate bioconcentration potential, with an estimated Bioconcentration Factor (BCF) of 150 for fish filzring.de. The octanol-water partition coefficient (log Pow), an indicator of bioaccumulation potential, has been estimated at 3.73 for glycidyl neodecanoate filzring.de.

Table 3: Bioaccumulation Potential of Analogous Substances

| Substance | Parameter | Value | Method | Reference |

| This compound complex | Bioaccumulation Potential | Low | Analogue data (fatty acid calcium salts) | epa.gov |

| Glycidyl neodecanoate | Bioconcentration Factor (BCF) | 150 (Fish) | Estimated | filzring.de |

| Glycidyl neodecanoate | Log Pow | 3.73 | Estimated | filzring.de |

Transport and Distribution Mechanisms

The transport and distribution of this compound in the environment are governed by its physical and chemical properties. It is expected to have strong sorption to sludge, soil, and sediment epa.gov. This strong binding behavior means that its migration to groundwater is likely to be slow epa.gov. Due to a low reported vapor pressure, this compound is expected to have negligible volatilization into the air epa.gov.

The distribution of its analogue, neodecanoic acid, was predicted using a Level III Fugacity model, which estimated its distribution as 3.55% in air, 37% in water, 57.5% in soil, and 1.96% in sediment, assuming equal input to all compartments scribd.com. This modeling further supports the expectation that soil is a primary environmental sink for this type of compound.

Regulatory Frameworks and Sustainable Chemical Practices

The production and use of industrial chemicals like this compound are governed by a network of international and national regulations designed to mitigate risks to human health and the environment. Concurrently, the chemical industry is increasingly adopting sustainable practices to minimize its environmental footprint.

Regulatory Frameworks

This compound is subject to oversight from various regulatory bodies across the globe. These frameworks mandate the registration, evaluation, and in some cases, restriction of chemicals to ensure their safe handling and use.

In the European Economic Area, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.goveuropa.eu This requires manufacturers and importers to gather data on the properties of their chemical substances and to register the information in a central database managed by the European Chemicals Agency (ECHA). ontosight.ai According to the classification provided by companies to ECHA, this substance may cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction. europa.eu

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, which is administered by the Environmental Protection Agency (EPA). chemsrc.comepa.gov It is also defined as a "Hazardous Chemical" under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard. regulations.gov

In Australia, the compound is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov While some transport regulations may classify it as non-hazardous, the GHS hazard classifications indicate a need for careful management. nih.govchemsrc.com

A summary of the key regulatory listings for this compound is provided in the table below.

| Regulatory Body/Framework | Jurisdiction | Status/Designation |

| REACH | European Union | Registered nih.goveuropa.eu |

| EPA (TSCA) | United States | Listed in Inventory chemsrc.comepa.gov |

| OSHA | United States | Defined as "Hazardous Chemical" regulations.gov |

| AICIS | Australia | Listed in Inventory nih.gov |

Sustainable Chemical Practices

The principles of green and sustainable chemistry are increasingly being applied to the lifecycle of industrial chemicals, from synthesis to disposal. These practices aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com

Green Chemistry in Synthesis: The core of sustainable practice begins with the synthesis of the chemical itself. Green chemistry principles encourage the design of processes that maximize the incorporation of all materials used into the final product (atom economy) and the use of less hazardous chemical syntheses. numberanalytics.com For metal carboxylates like this compound, this could involve exploring catalytic routes that are more efficient and generate less waste compared to traditional stoichiometric methods. The use of catalysts that can be easily recovered and reused, for instance, enhances the sustainability of the process. frontiersin.org

Waste Management and Circular Economy: A key aspect of sustainability is the management of waste generated during production and at the end of a product's life. The chemical industry is exploring ways to move towards a more circular economy, where waste is viewed as a resource. For calcium-containing waste streams, technologies are being developed for the recovery of valuable materials like calcium carbonate and calcium oxide. mdpi.com Such recovered materials can then be used in various applications, reducing the need for virgin raw materials and minimizing landfill disposal. nih.govgoogle.com The principles of preventing waste are paramount, followed by recycling and responsible disposal in accordance with local, state, and federal regulations. chemsrc.comnumberanalytics.com

Concluding Remarks and Future Research Trajectories

Summary of Current Research Landscape

The current body of research on calcium neodecanoate primarily focuses on its established industrial applications. It is widely recognized as a secondary drier in paints and coatings, where it works in conjunction with primary driers like cobalt and manganese to ensure uniform film curing, improve hardness and gloss, and prevent surface defects such as skinning and blooming. umicore.comulprospector.compatchamltd.com In the realm of polymers, it serves as a crucial heat stabilizer for polyvinyl chloride (PVC), often used in combination with other metal soaps like zinc stearate (B1226849) to effectively scavenge hydrochloric acid and prevent thermal degradation during processing. abnewswire.comresearchgate.net Its role as a lubricant additive and in the production of greases is also noted, where it contributes to improved lubricity and thermal stability. ontosight.aiwipo.int Furthermore, research has touched upon its use as a catalyst or catalyst precursor in various polymerization reactions. fcad.com The synthesis of this compound is well-established, typically involving the reaction of neodecanoic acid with calcium oxide or calcium hydroxide (B78521). google.com

Identification of Research Gaps and Challenges

Despite its widespread use, several research gaps and challenges remain. A significant portion of the available literature comes from patents and technical data sheets provided by manufacturers, which, while valuable, often lack the in-depth mechanistic studies found in peer-reviewed scientific journals.

A primary research gap is the limited fundamental understanding of the structure-property relationships of this compound. While its general functions are known, detailed investigations into how the branched structure of the neodecanoate ligand influences its performance in different applications are not extensively documented. For instance, a deeper understanding of its interaction with primary driers at a molecular level could lead to more efficient and targeted drier systems in coatings. patchamltd.comresearchgate.net

Another challenge lies in the development of more environmentally friendly and sustainable alternatives. While this compound is considered less toxic than some heavy metal-based stabilizers it has replaced, there is a growing trend towards bio-based and more sustainable additives. baerlocher.com Research into synthesizing neodecanoic acid from renewable feedstocks or finding effective, biodegradable replacements for this compound is an area that warrants further exploration.

Furthermore, the long-term performance and degradation pathways of this compound in various matrices are not fully elucidated. Studies on its aging characteristics and the potential for leaching from polymer or coating matrices over time would be beneficial for assessing its long-term environmental impact and performance durability. google.com

Prospective Areas for Innovation and Application Development

Future research on this compound holds promise for innovation and the expansion of its application portfolio.